molecular formula C11H21NO4 B13515427 2-((tert-Butoxycarbonyl)(methyl)amino)-2-methylbutanoic acid

2-((tert-Butoxycarbonyl)(methyl)amino)-2-methylbutanoic acid

Cat. No.: B13515427
M. Wt: 231.29 g/mol
InChI Key: IERMJRAKEYQFKI-UHFFFAOYSA-N
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Description

2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid is a compound with the molecular formula C11H21NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in aqueous conditions or in organic solvents like acetonitrile or tetrahydrofuran (THF) at ambient temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in methanol.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction will produce free amines.

Scientific Research Applications

2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine. This process is crucial in multi-step organic synthesis, allowing for selective reactions on other functional groups without interference from the amine .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid
  • tert-Butyl carbamate
  • (2S)-(tert-butoxycarbonyl)aminoethanoic acid

Uniqueness

2-{(tert-butoxy)carbonylamino}-2-methylbutanoic acid is unique due to its specific structure, which provides stability and ease of removal of the Boc protecting group. This makes it highly valuable in synthetic chemistry, particularly in the synthesis of complex molecules where selective protection and deprotection of functional groups are required .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

2-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C11H21NO4/c1-7-11(5,8(13)14)12(6)9(15)16-10(2,3)4/h7H2,1-6H3,(H,13,14)

InChI Key

IERMJRAKEYQFKI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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